1-Chloro-9H-thioxanthen-9-one
Overview
Description
1-Chloro-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family Thioxanthones are known for their unique tricyclic structure, which includes a sulfur atom in the central ring
Mechanism of Action
Target of Action
It is known that some members of the thioxanthen-9-one family preferentially inhibitDNA synthesis and mammalian topoisomerase type II .
Mode of Action
It is suggested that thioxanthen-9-ones, during their interaction with dna synthesis and mammalian topoisomerase type ii, undergo reduction into thioxanthenes .
Biochemical Pathways
Given its potential interaction with dna synthesis and mammalian topoisomerase type ii, it can be inferred that it may influence theDNA replication and cell division pathways .
Result of Action
Given its potential interaction with dna synthesis and mammalian topoisomerase type ii, it can be inferred that it may influencecell division and growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-9H-thioxanthen-9-one. For instance, one of the substances in the thioxanthenone group has been found in food and beverages, possibly from packaging materials . This suggests that the compound’s action can be influenced by its environment, including its presence in food and beverages and its interaction with packaging materials .
Preparation Methods
1-Chloro-9H-thioxanthen-9-one can be synthesized through several methods. One common approach involves the reaction of diphenyl sulfide with phosgene in the presence of catalytic aluminum chloride. This synthesis is a special case of the Friedel-Crafts acylation . Another method involves the condensation of salicylic acid with a phenol derivative, or an aryl aldehyde with a phenol derivative .
Chemical Reactions Analysis
1-Chloro-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to thioxanthenes using reagents like dibutyltin chloride hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include dibutyltin chloride hydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-9H-thioxanthen-9-one has several scientific research applications:
Photochemistry: It is used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and initiate polymerization processes.
Medicinal Chemistry: Thioxanthone derivatives, including this compound, have shown potential as antitumor agents by inhibiting DNA synthesis and mammalian topoisomerase type II.
Industrial Applications: It is used in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
1-Chloro-9H-thioxanthen-9-one can be compared with other thioxanthone derivatives such as 2-Chloro-9H-thioxanthen-9-one and 1-Chloro-4-propoxy-9H-thioxanthen-9-one . These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and applications. For example, 2-Chloro-9H-thioxanthen-9-one is used as a photoinitiator and has similar photochemical properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in photochemistry, medicinal chemistry, and industrial processes.
Properties
IUPAC Name |
1-chlorothioxanthen-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClOS/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSNJGRCQCDRDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191926 | |
Record name | 1-Chloro-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38605-72-0 | |
Record name | 1-Chloro-9H-thioxanthen-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38605-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-9H-thioxanthen-9-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038605720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-9H-thioxanthen-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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